Product packaging for Ethyl 2-(acetyloxy)-3-oxobutanoate(Cat. No.:CAS No. 18632-42-3)

Ethyl 2-(acetyloxy)-3-oxobutanoate

Cat. No.: B2696655
CAS No.: 18632-42-3
M. Wt: 188.179
InChI Key: KCLNHRSLECZYEW-UHFFFAOYSA-N
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Description

Significance of the Ethyl 2-(acetyloxy)-3-oxobutanoate Structural Motif in Contemporary Organic Synthesis

This compound, a specific member of the α-acetoxy-β-keto ester class, serves as a key building block in modern organic synthesis. Its structural motif is particularly valuable due to the presence of multiple reactive sites, which allow for a variety of chemical transformations. fiveable.mecymitquimica.com The ethyl ester group enhances its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions. cymitquimica.com

The core utility of this motif lies in its capacity to act as a precursor for more complex molecules. The acetoxy group can function as a protecting group for an α-hydroxy functionality, which can be revealed later in a synthetic sequence. Furthermore, the protons alpha to the carbonyl groups are acidic, enabling the formation of an enolate that can participate in carbon-carbon bond-forming reactions. chemicalbook.com

Research has demonstrated the application of α-acetoxy-β-keto esters in stereoselective reactions. For example, they have been utilized in asymmetric Mannich reactions with isatin (B1672199) imines, catalyzed by quinine (B1679958) thiourea (B124793) organocatalysts, to afford products with high diasteroselectivity and enantioselectivity. khalsacollege.edu.in This highlights the importance of the α-acetoxy-β-keto ester framework in constructing molecules with complex, all-carbon quaternary stereogenic centers, which are prevalent in biologically active compounds and natural products. khalsacollege.edu.in

Historical Development and Early Research in Related β-Keto Ester Chemistry

The foundation of the chemistry of β-keto esters was laid in the late 19th century. A pivotal moment in this history was the discovery of the Claisen condensation by Rainer Ludwig Claisen in 1887. wikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgresearchgate.net The mechanism involves the formation of an enolate ion from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org This discovery provided a fundamental method for the synthesis of β-keto esters and opened the door to their extensive use in organic synthesis. fiveable.meresearchgate.net

Following this, the Dieckmann condensation, an intramolecular version of the Claisen condensation, was developed for the synthesis of cyclic β-keto esters, typically those with five- or six-membered rings. researchgate.net These early methods established β-keto esters as crucial intermediates for preparing a variety of ketones, esters, and carboxylic acids through subsequent alkylation, hydrolysis, and decarboxylation reactions. nih.gov

In more recent times, the field has continued to evolve with the development of new catalytic systems. For instance, palladium-catalyzed reactions of the allylic esters of β-keto carboxylates have significantly expanded their synthetic utility, allowing for transformations not achievable through traditional methods. nih.gov These advancements underscore the enduring importance of β-keto ester chemistry, from its historical roots to its contemporary applications in the synthesis of complex organic molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5 B2696655 Ethyl 2-(acetyloxy)-3-oxobutanoate CAS No. 18632-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyloxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-12-8(11)7(5(2)9)13-6(3)10/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLNHRSLECZYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Acetyloxy 3 Oxobutanoate and Its Analogues

Chemosynthetic Approaches

Chemosynthetic strategies for the formation of Ethyl 2-(acetyloxy)-3-oxobutanoate and its analogues primarily involve the functionalization of β-keto esters. These methods include direct esterification and acetylation, classical condensation reactions, and modern multi-component reaction strategies.

Esterification and Acetylation Reactions for α-Acetoxy-β-Keto Ester Formation

The introduction of an acetoxy group at the α-position of a β-keto ester is a direct method for synthesizing compounds like this compound. This transformation can be achieved through the acetylation of the corresponding α-hydroxy-β-keto ester or by direct oxidation and acylation of the β-keto ester itself.

One common approach involves the acylation of an existing α-hydroxy-β-keto ester. This precursor can be synthesized through various methods, including the direct oxidation of the β-keto ester. Another strategy is the reaction of an appropriate starting material with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. For instance, the synthesis of ethyl 2-acetoxy-2-methylacetoacetate can be accomplished by the alkylation of ethyl 2-methylacetoacetate (B1246266) with an acetylating agent. This reaction requires careful control of reaction conditions, such as temperature and stoichiometry, to prevent side reactions like over-acetylation. A base, for example pyridine (B92270) or triethylamine, is often used to neutralize the acid byproduct.

A related method is the Au(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylinic esters, which yields γ-acetoxy β-keto esters. nih.gov This reaction is notable for its tolerance of a wide range of other carboxylates and its neutral, open-air conditions, making it a practical and atom-economical approach. nih.gov

The following table summarizes a typical acetylation reaction:

Starting MaterialAcetylating AgentBaseTemperatureReaction TimePurification
Ethyl 2-methylacetoacetateAcetic anhydride or acetyl chloridePyridine or triethylamine0–25 °C to moderate heating1–3 hoursExtraction and distillation

Classical Condensation Reactions in α-Functionalized β-Keto Ester Synthesis

Classical condensation reactions are fundamental in carbon-carbon bond formation and are instrumental in the synthesis of β-keto esters. The Claisen condensation, in particular, is a key reaction for producing β-keto esters by the reaction of two ester molecules in the presence of a strong base. libretexts.orgbyjus.com

The general mechanism involves the deprotonation of an ester at the α-position to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgfiveable.me To prevent unwanted side reactions like transesterification, the base used is typically the alkoxide corresponding to the alcohol portion of the ester. libretexts.org

Variations of the Claisen condensation, such as the Dieckmann condensation for intramolecular cyclization of diesters and crossed Claisen condensations between two different esters, expand the synthetic utility of this reaction. libretexts.orgbyjus.com Crossed Claisen reactions are most effective when one of the esters lacks α-hydrogens, which prevents self-condensation and leads to a single product. fiveable.me Decarboxylative Claisen-type condensations of substituted malonic acid half oxyesters (SMAHOs) with various acylating agents also provide a route to functionalized α-substituted β-keto esters. organic-chemistry.org

The following table outlines the key aspects of Claisen condensation:

Reaction TypeReactantsProductKey Features
Claisen Condensation Two molecules of the same esterβ-keto esterRequires at least one ester to have α-hydrogens.
Crossed Claisen Condensation Two different estersβ-keto esterOne ester preferably has no α-hydrogens to avoid mixtures of products. fiveable.me
Dieckmann Condensation A single molecule with two ester groupsCyclic β-keto esterAn intramolecular reaction.

Multi-Component Reaction Strategies for Derivatization and Complex Scaffold Construction

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more reactants. nih.govmdpi.com These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. nih.gov β-Keto esters, including analogues of this compound, are common components in MCRs. mdpi.com

The Biginelli reaction is a well-known MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. mdpi.com This reaction can produce asymmetric products. mdpi.com The Hantzsch dihydropyridine (B1217469) synthesis is another example, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine. mdpi.com

The Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, produces α-acylamino amides. mdpi.comresearchgate.net While not directly producing β-keto esters, the versatility of the starting materials allows for the incorporation of β-keto ester-like functionalities. Other notable MCRs involving β-keto ester derivatives include the Pauson–Khand reaction for synthesizing α,β-cyclopentenones. mdpi.com

A copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed for the synthesis of β-keto sulfones. rsc.org

Biocatalytic and Enzymatic Synthetic Routes

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms are employed to catalyze reactions with high enantioselectivity and under mild conditions.

Enantioselective Bioreductions of β-Keto Esters via Microorganisms

The asymmetric reduction of the keto group in β-keto esters is a crucial step in the synthesis of chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals and fine chemicals. nih.govscielo.br Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria are widely used for this purpose. researchgate.netresearchgate.net

These biocatalytic reductions are often highly enantioselective, yielding predominantly one stereoisomer of the corresponding alcohol. nih.govepa.gov The use of whole cells is advantageous as it circumvents the need for cofactor regeneration, which is handled by the cell's metabolic machinery. scielo.br For example, Acinetobacter calcoaceticus has been used for the stereoselective reduction of ethyl 3,5-dioxo-6-(benzyloxy)hexanoate to the corresponding dihydroxy ester with high yield and optical purity. researchgate.net Similarly, Kluyveromyces marxianus has been employed for the bioreduction of various β-ketoesters, with the stereochemical outcome depending on the substrate structure. scielo.br

The following table provides examples of microorganisms used in the enantioselective reduction of β-keto esters:

MicroorganismSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Acinetobacter calcoaceticus SC 13876Ethyl 3,5-dioxo-6-(benzyloxy)hexanoate(3S, 5S)97%
Kluyveromyces marxianusVarious β-ketoesters(R) or (S)Up to >99%
Saccharomyces cerevisiae (Baker's Yeast)Aromatic β-keto esters(S)Not specified
Trigonopsis variabilisAcetyldimethylphenylsilane(R)62–86%

Ketoreductases (KREDs) are enzymes that can be used in dynamic kinetic resolution (DKR) of α-alkyl-substituted β-keto esters to produce optically pure α-alkyl-β-hydroxy esters. frontiersin.org This method relies on the rapid racemization of the starting material and the stereoselective reduction by the enzyme. frontiersin.org

Enzymatic Deprotection and Functional Group Interconversion Strategies

Enzymes are not only used for creating stereocenters but also for selective modifications of functional groups, such as deprotection. For instance, lipases can be used for the deacetylation of acetoxy groups. This enzymatic deprotection can be highly selective, targeting specific ester groups within a molecule without affecting others.

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. scribd.comimperial.ac.uk Biocatalysis offers mild and selective methods for such transformations. acs.org For example, alcohol dehydrogenases (ADHs) can be used for the oxidation of alcohols to aldehydes or ketones, and vice versa for reductions. mdpi.comnih.gov The use of enzymes in these transformations often minimizes the need for protecting groups due to their high chemo- and regioselectivity. acs.org

Enzyme-triggered reactions are a strategy where the product of a biocatalytic reaction is a reactive intermediate that undergoes a subsequent spontaneous chemical transformation. researchgate.net This can involve functional group interconversions initiated by enzymes like ω-transaminases, which can aminate carbonyl functionalities. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Acetyloxy 3 Oxobutanoate

Nucleophilic and Electrophilic Reactivity at Ester and Carbonyl Centers

The chemical behavior of ethyl 2-(acetyloxy)-3-oxobutanoate is defined by the electrophilic nature of its carbonyl carbons (both ester and ketone) and the nucleophilic potential of the enolate form. The ester and ketone groups are susceptible to nucleophilic attack. For instance, the ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and ethanol. libretexts.org Similarly, transesterification can be achieved by reacting it with a different alcohol. vulcanchem.comsmolecule.com

The presence of the α-acetoxy group influences the reactivity of the adjacent carbonyl groups. The electron-withdrawing nature of the acetoxy group can stabilize the keto tautomer. The protons alpha to the carbonyl groups are acidic, allowing for the formation of a carbanion (enolate) which can then act as a nucleophile in various reactions, such as alkylation and condensation. chemicalbook.com This enolate can also act as a bidentate ligand, forming coordination complexes with metal ions. chemicalbook.com

Stereoselective Transformations and Asymmetric Catalysis Involving α-Acetoxy-β-Keto Esters

The presence of a stereocenter at the α-position makes this compound and related α-acetoxy-β-keto esters valuable substrates in asymmetric synthesis, enabling the preparation of chiral molecules with high stereoselectivity.

Catalytic asymmetric hydrogenation is a powerful tool for the stereoselective reduction of the ketone functionality in α-acetoxy-β-keto esters. Various chiral catalysts, particularly those based on ruthenium, rhodium, and iridium, have been developed for this purpose. ajchem-b.com For instance, ruthenium complexes with chiral diphosphine ligands like BINAP and its derivatives have shown high reactivity and enantioselectivity in the hydrogenation of β-keto esters. researchgate.netkanto.co.jp The choice of chiral ligands and reaction conditions can be tuned to achieve high enantiomeric excess (ee). kanto.co.jp

Biocatalytic reductions using whole cells of baker's yeast (Saccharomyces cerevisiae) have also been employed for the enantioselective reduction of this compound. acs.orgoup.com Immobilized baker's yeast can produce a mixture of stereoisomeric 2-acetoxy-3-hydroxybutanoates and 2,3-dihydroxybutanoate with high enantiomeric excess. oup.com Genetic engineering of baker's yeast by modifying the levels of specific reductase enzymes can further improve the stereoselectivity of these reductions. acs.org

Catalyst/MethodSubstrateProduct(s)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Immobilized Baker's YeastEthyl 2-acetoxy-3-oxobutanoateEthyl (2R,3S)- and (2S,3S)-2-acetoxy-3-hydroxybutanoates, Ethyl (2S,3S)-2,3-dihydroxybutanoate18:19:63>95% for all58
Immobilized Baker's YeastEthyl 2-benzoyloxy-3-oxobutanoateEthyl (2R,3S)- and (2S,3S)-2-benzoyloxy-3-hydroxybutanoates6:94>95% for both70

α-Acetoxy-β-keto esters are effective nucleophiles in diastereoselective carbon-carbon bond-forming reactions. The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a key example. wikipedia.org Organocatalytic stereoselective Mannich reactions of α-acetoxy-β-keto esters with isatin (B1672199) imines have been developed to synthesize N- and O-protected β-amino alcohols with two vicinal tetrasubstituted stereogenic centers. khalsacollege.edu.in Quinine-derived thiourea (B124793) organocatalysts can promote this asymmetric Mannich reaction, yielding 3-substituted-3-aminooxindole derivatives in high yields, diastereomeric ratios, and enantiomeric excesses. khalsacollege.edu.in

These reactions provide access to complex and biologically relevant molecules from readily available starting materials. khalsacollege.edu.in The development of dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) has also enabled the synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives from racemic β-amino-α-keto esters. nih.gov

CatalystReactant 1Reactant 2ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Quinine-derived thiourea (C2)α-acetoxy-β-ketoester (2a)N-benzylisatin imine (1a)(2S,3'R)-3a>20:191%89% (on 1.0 mmol scale)
Quinine-derived thiourea (C1)α-acetoxy-β-ketoester (2a)N-benzylisatin imine (1a)3a>20:192%90%

Hydrolysis, Transesterification, and Acetate Exchange Pathways

The ester and acetoxy groups in this compound are susceptible to hydrolysis. vulcanchem.com Under acidic or basic conditions, the ester can be cleaved to form the corresponding carboxylic acid and alcohol. libretexts.org Similarly, the acetoxy group can be hydrolyzed. cymitquimica.com This reactivity is a common feature of esters. cymitquimica.com

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important reaction pathway. vulcanchem.comsmolecule.com This reaction can be catalyzed by acids or bases and is used to synthesize different esters from this compound. researchgate.net The acetoxy group can also potentially be exchanged, although this is less commonly reported for this specific compound.

Cyclization Reactions and Heterocyclic Compound Formation from Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of multiple functional groups allows for intramolecular reactions to form rings. For example, derivatives can be used in the synthesis of pyrazoles, pyridines, and chromenes. nbinno.comipb.pt

Condensation reactions of this compound derivatives with various reagents can lead to the formation of complex heterocyclic systems. For instance, the reaction of related β-keto esters with salicylaldehydes can produce substituted 2H-chromene-3-carboxylates. researchgate.net Furthermore, derivatives of ethyl acetoacetate (B1235776), a closely related compound, are widely used in the synthesis of indolizines and pyrrolo[2,1,5-cd]indolizines. clockss.org The cyclization of acylated ethyl acetoacetate with hydrazine (B178648) is a common method for preparing pyrazolin-5-ones. semanticscholar.org

Radical Pathways and C-H Functionalization Strategies

While ionic pathways dominate the reactivity of this compound, radical reactions offer alternative routes for functionalization. Organic free radicals can be generated from various precursors and participate in a range of synthetic transformations, including reduction, cyclization, and addition reactions. bbhegdecollege.com Although specific radical reactions involving this compound are not extensively documented, the principles of radical chemistry can be applied. For instance, radical cyclization cascades have been used to synthesize complex molecules like azasteroids from related linear precursors. nottingham.ac.uk

C-H functionalization represents a modern and efficient strategy for modifying organic molecules. While direct C-H functionalization of this compound itself is not a major reported pathway, the broader field of radical-polar crossover reactions, where radical species are converted to ionic intermediates and vice versa, opens up possibilities for novel transformations. thieme-connect.de

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This method allows for the detailed determination of molecular structures at the atomic level, including bond lengths, bond angles, and crucially, the three-dimensional arrangement of atoms. carleton.edufzu.cz The diffraction of X-rays by a single crystal produces a unique pattern of reflections. The intensities and positions of these diffracted signals are used to generate a three-dimensional map of the electron density within the unit cell of the crystal. fzu.cz From this map, crystallographers can pinpoint the positions of individual atoms and thus resolve the complete molecular structure. fzu.cz

For a chiral molecule like ethyl 2-(acetyloxy)-3-oxobutanoate, which possesses a stereocenter at the C2 position, SCXRD is invaluable for determining both its absolute and relative stereochemistry. The technique can distinguish between enantiomers and diastereomers by providing an unambiguous assignment of the spatial orientation of the substituents around the chiral center. This is particularly important in asymmetric synthesis, where controlling the stereochemical outcome is a primary goal. The solved crystal structure also reveals details about molecular packing and non-bonding interactions within the crystal lattice. fzu.cz

While SCXRD is a definitive method for structure elucidation, obtaining a single crystal of sufficient quality can be a significant challenge. The compound must be induced to crystallize in a slow and controlled manner to yield a well-ordered crystal lattice suitable for diffraction.

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment, including 2D NMR and NOESY

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a wealth of information about its carbon framework and the connectivity of its atoms.

Standard 1D ¹H and ¹³C NMR spectra offer initial insights. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), the methyl ketone group (a singlet), and the methine proton at the chiral center (a singlet). wordpress.com The ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule, confirming their distinct chemical environments. wordpress.commdpi.com

To unambiguously assign these signals and reveal more complex structural details, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling interactions. mdpi.com For this compound, COSY would show a correlation between the methylene (B1212753) and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). mdpi.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is crucial for piecing together the molecular skeleton. For instance, HMBC correlations would be expected from the methine proton to the carbonyl carbons of the ester and ketone groups, as well as the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining spatial relationships between protons that are close in space but not necessarily bonded. mdpi.com This can provide information about the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the acetyl group and other nearby protons, helping to define the molecule's three-dimensional structure. mdpi.com

The keto-enol tautomerism of β-keto esters like this compound can also be studied using NMR. umsl.edu While the keto form is generally predominant, the presence of the enol tautomer can be detected and quantified by the appearance of distinct signals in the NMR spectra.

High-Resolution Mass Spectrometry and Fragmentation Analysis in Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. copernicus.org By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₂O₅). mdpi.com

Beyond just determining the molecular formula, the fragmentation patterns observed in the mass spectrum provide valuable structural information. In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, often by electron impact (EI), which causes it to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the acetyl group (-COCH₃) would lead to predictable fragment ions. wordpress.com The presence of a base peak at m/z 43 is often indicative of the formation of the acylium ion [CH₃CO]⁺, a common fragment for methyl ketones. wordpress.com Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

HRMS is also instrumental in elucidating reaction pathways. By analyzing the mass spectra of reaction intermediates and byproducts, chemists can piece together the mechanism of a chemical transformation. For example, in the synthesis of this compound, HRMS could be used to identify any side-products formed, providing insights into the reaction's selectivity and potential for optimization.

Chromatographic Techniques for Reaction Monitoring and Purification Optimization, including GC-MS and HPLC

Chromatographic techniques are essential for both monitoring the progress of a reaction and for purifying the final product. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for analyzing volatile compounds like this compound. ijarbs.comijmrhs.com In this technique, the reaction mixture is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. ijpsr.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. ijarbs.com GC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired product over time, allowing for the optimization of reaction conditions such as temperature and reaction time. ijpsr.com It is also a powerful tool for identifying impurities in the final product. ijpsr.com Studies have shown that the keto and enol tautomers of related β-keto esters can be separated and identified by GC-MS. umsl.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in a liquid phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov HPLC can be used to monitor the progress of a reaction by quantifying the concentration of reactants and products over time. researchgate.net It is also a widely used method for the purification of organic compounds. oup.com By selecting the appropriate stationary and mobile phases, this compound can be effectively separated from starting materials and byproducts, yielding a highly pure sample. The separated components can be detected using various detectors, such as a UV detector or a mass spectrometer (LC-MS).

Computational and Theoretical Chemistry Studies of Ethyl 2 Acetyloxy 3 Oxobutanoate

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in organic chemistry for studying reaction mechanisms and predicting the geometry and energy of transition states.

Research on α-acetoxy-β-keto esters, the class of compounds to which ethyl 2-(acetyloxy)-3-oxobutanoate belongs, has utilized DFT to elucidate the stereochemical outcomes of reactions. For instance, in asymmetric Mannich reactions involving α-acetoxy-β-keto esters and isatin (B1672199) imines, DFT calculations have been employed to predict the transition state structure. khalsacollege.edu.in These calculations are vital for understanding the origins of diastereo- and enantioselectivity. By modeling the interactions between the substrate, the reactant, and the organocatalyst in the transition state, researchers can rationalize why a particular stereoisomer is formed preferentially. khalsacollege.edu.in

The insights from these theoretical models are often validated by experimental techniques. The absolute configuration of the product predicted by DFT calculations can be compared with results from single-crystal X-ray analysis, with findings often showing strong agreement. khalsacollege.edu.in This synergy between computational prediction and experimental verification provides a robust understanding of the reaction mechanism. DFT calculations can model key geometric parameters in the transition state, such as bond lengths, bond angles, and dihedral angles, which dictate the stereochemical course of the reaction.

ParameterDescriptionApplication in DFT Studies
Transition State Geometry The three-dimensional arrangement of atoms at the highest point of the energy profile along the reaction coordinate.Predicts the stereochemical outcome (e.g., enantioselectivity) of a reaction. khalsacollege.edu.in
Energy Barrier (Activation Energy) The minimum energy required for a reaction to occur.Helps in understanding reaction rates and identifying the rate-determining step. nih.gov
Interaction Analysis Study of non-covalent interactions (e.g., hydrogen bonds) between the catalyst and reactants in the transition state.Explains the role of the catalyst in lowering the energy barrier and controlling stereoselectivity. khalsacollege.edu.in
Natural Bond Orbital (NBO) Analysis A method to study charge transfer and orbital interactions.Examines the electronic effects and charge distribution changes during the reaction. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. plos.org This information is critical for predicting reactivity, as a molecule's shape and flexibility can govern how it interacts with other reactants, catalysts, or solvents. chemrxiv.org

For a flexible molecule like this compound, MD simulations can map out the various low-energy conformations and the transitions between them. The analysis of MD trajectories can reveal the most populated conformational states, which are likely to be the reactive conformations. rsc.org For example, simulations can determine the preferred orientations of the ester and acetoxy groups and how these orientations influence the accessibility of the reactive carbonyl centers. rsc.orgbiorxiv.org

Furthermore, MD simulations can be used to model the entire reaction system, including solvent molecules, to understand how the local environment affects reactivity. osti.gov The arrangement of solvent molecules around the reactant can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. By quantifying descriptors such as local solvent enrichment or hydrogen bonding lifetimes, MD simulations can contribute to predictive models for reaction kinetics. osti.gov While specific MD studies on this compound are not extensively documented in the literature, the methodology is well-established for similar molecules. rsc.orgresearchgate.net

Simulation AspectDescriptionRelevance to Reactivity Prediction
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.Determines the accuracy of the simulated molecular interactions (e.g., OPLS-AA, AMBER). rsc.orgnih.gov
Conformational Sampling Exploration of the different spatial arrangements (conformations) of the molecule.Identifies the most stable and most likely reactive conformations. biorxiv.org
Radial Distribution Functions (RDFs) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Analyzes the structure of the solvent around the molecule and identifies key interactions like hydrogen bonding. researchgate.net
Time Evolution of Dihedrals Monitoring the rotation around specific chemical bonds over the course of the simulation.Reveals the flexibility of the molecule and the preferred orientations of its functional groups. rsc.org

Theoretical Analysis of Tautomeric Equilibria and Intramolecular Interactions

This compound, as a β-ketoester, is capable of existing in equilibrium between its keto and enol tautomeric forms. Theoretical methods are instrumental in quantifying the relative stabilities of these tautomers and understanding the factors that govern the equilibrium. researchgate.net The parent compound, ethyl acetoacetate (B1235776), has been studied extensively, providing a valuable reference. For ethyl acetoacetate, the keto form predominates in the pure liquid, but the enol form becomes significantly more populated in the gas phase. umsl.edu

Theoretical calculations, such as those using DFT, can predict the energies of the different tautomers and thus the equilibrium constant. For ethyl acetoacetate, correlation-gas chromatography experiments combined with theoretical considerations have allowed for the determination of the vaporization enthalpies of the pure tautomers and the enthalpy of mixing. umsl.edu The presence of the electron-withdrawing α-acetoxy group in this compound is expected to influence the keto-enol equilibrium, likely by affecting the stability of the enolate intermediate and the acidity of the α-proton.

Equilibrium Composition and Enthalpy Differences for Tautomers of Ethyl Acetoacetate umsl.edu
Phase% Enol TautomerΔHketo/enol (kJ mol-1)Method
Liquid7.4-10.0NMR Spectroscopy
Gas~50-1.8Gas-Phase IR
Types of Intramolecular Interactions Studied Theoretically
Interaction TypeDescriptionTheoretical Method of Analysis
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. royalsocietypublishing.orgQuantum Theory of Atoms in Molecules (AIM), NBO Analysis, DFT. researchgate.net
Steric Hindrance Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow.Conformational analysis via DFT or MD simulations.
Dipole-Dipole Interactions Attractive or repulsive forces between polar molecules.Molecular Electrostatic Potential (MEP) maps, DFT. semanticscholar.org

Strategic Applications in Complex Organic Synthesis

Utilization as a Chiral Synthon for Enantiopure Intermediates

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Ethyl 2-(acetyloxy)-3-oxobutanoate serves as a prochiral starting material that can be transformed into enantiopure intermediates through asymmetric synthesis. A notable application is its use in organocatalyzed stereoselective reactions.

A highly diastereo- and enantioselective Mannich reaction of this compound with isatin (B1672199) imines has been developed. khalsacollege.edu.in This reaction, promoted by a quinine-derived thiourea (B124793) organocatalyst, facilitates the synthesis of various 3-substituted-3-aminooxindole derivatives. These products are of significant interest due to the prevalence of the oxindole (B195798) core in numerous biologically active natural products and pharmaceuticals. The reaction proceeds with high yields and excellent stereocontrol, affording products with two adjacent tetra-substituted stereocenters. khalsacollege.edu.in

The practical utility of this method is underscored by its scalability. For instance, the reaction of this compound with N-benzylisatin imine on a millimole scale, using a low catalyst loading, yields the corresponding (2S,3'R)-3-aminooxindole derivative in high yield and enantiomeric excess. khalsacollege.edu.in This demonstrates the potential for efficient production of chiral building blocks for further synthetic transformations.

Table 1: Enantioselective Mannich Reaction of this compound with Isatin Imines

EntryIsatin Imine (Substituent)Catalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-Benzyl10Tetrahydrofuran90>20:192
2N-Benzyl, 5-Bromo10Tetrahydrofuran92>20:195
3N-Benzyl, 6-Chloro10Tetrahydrofuran80>20:185
4N-Methyl10Tetrahydrofuran85>20:190

Building Block for the Synthesis of Advanced Organic Scaffolds and Chemical Precursors

The reactivity of the dicarbonyl moiety in this compound makes it a versatile building block for the construction of diverse and complex molecular architectures. Its utility extends to the synthesis of heterocyclic compounds, which form the core of many natural products and pharmaceuticals.

One significant application is in the synthesis of coumarin (B35378) derivatives. While direct condensation of this compound can be challenging, related compounds like ethyl 4-halo-3-oxobutanoates readily undergo condensation with phenolic compounds, such as acyl phloroglucinols, to yield 4-substituted coumarins. rsc.org These coumarin scaffolds can be further elaborated into more complex natural products, such as those found in the Mammea E series of insecticidal compounds. rsc.org The initial condensation product serves as a key precursor that can be subjected to various transformations, including allylic bromination and subsequent nucleophilic substitution, to introduce further complexity. rsc.org

Furthermore, derivatives of 3-oxobutanoates are instrumental in the synthesis of chromene scaffolds. For instance, the reaction of substituted salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, a related building block, provides a facile route to substituted 2H-chromene-3-carboxylates. researchgate.net This highlights the potential of the 3-oxobutanoate framework in constructing a variety of oxygen-containing heterocyclic systems. The strategic placement of functional groups in these building blocks allows for controlled cyclization reactions, leading to the desired heterocyclic core.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The functional handles present in this compound and its derivatives provide multiple avenues for chemical modification, enabling the generation of diverse molecular libraries and the enhancement of molecular complexity.

The products obtained from the initial synthetic transformations of this compound can serve as platforms for further derivatization. For example, the 3-substituted-3-aminooxindole derivatives synthesized via the Mannich reaction possess multiple reactive sites, including the ester and the secondary amine, which can be further functionalized. khalsacollege.edu.in This allows for the introduction of a wide range of substituents, leading to a library of structurally diverse compounds with potential biological activities.

Another powerful strategy for derivatization involves rearrangement reactions. A khalsacollege.edu.inkhalsacollege.edu.in-acyloxy rearrangement has been shown to be a key step in the regioselective hydration of δ-acetoxy-α,β-alkynoates, leading to the formation of functionalized δ-acyloxy-β-ketoesters. researchgate.net These products can then be utilized in the synthesis of various 5-, 6-, and 7-membered heterocycles, demonstrating a strategy for diversification. researchgate.net While this specific example does not use this compound directly, it illustrates a relevant synthetic strategy that could potentially be applied to derivatives of this compound to generate molecular complexity. The ability to trigger cascade reactions that build complex scaffolds from relatively simple starting materials is a hallmark of modern organic synthesis.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The pursuit of enhanced selectivity and efficiency in reactions involving ethyl 2-(acetyloxy)-3-oxobutanoate is a primary driver of current research. A significant area of focus is the development of novel catalytic systems that can precisely control reaction outcomes.

Enantioselective Catalysis: Achieving high levels of enantioselectivity is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Research is directed towards the design and application of new chiral catalysts, including organocatalysts and metal complexes, to control the stereochemistry of reactions involving this compound and its derivatives. For instance, the asymmetric reduction of related β-keto esters has been achieved with high enantiomeric excess using engineered enzymes and chiral ruthenium catalysts. researchgate.netacs.org The development of bifunctional catalysts, which can promote multiple reaction steps in a single pot with high stereocontrol, is a particularly promising avenue. mdpi.com

Chemo- and Regioselectivity: Many reactions involving multifunctional molecules like this compound can yield a mixture of products. Novel catalytic systems are being developed to direct reactions towards a specific functional group or position on the molecule. This includes the use of directing groups that can guide a catalyst to a specific C-H bond for functionalization, allowing for previously inaccessible transformations. nih.gov The choice of catalyst can also influence the regioselectivity of a reaction, as seen in the indium(III) catalyzed addition of active methylene (B1212753) compounds to alkynes. orgsyn.org

The table below summarizes some recent advancements in catalytic systems relevant to the synthesis and transformation of compounds structurally related to this compound.

Catalyst TypeReactionKey Advantages
Chiral Organocatalysts Asymmetric Aldol & Mannich ReactionsHigh enantioselectivity, metal-free conditions. mdpi.com
Transition Metal Complexes (e.g., Ru, Rh, In) Asymmetric Hydrogenation, C-H ActivationHigh efficiency, broad substrate scope, control over chemo- and regioselectivity. researchgate.netorgsyn.org
Biocatalysts (Enzymes) Ketone Reduction, HydrolysisHigh stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgpsu.edugoogle.com

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and other chemical compounds. The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. skpharmteco.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. Future research will focus on developing synthetic pathways to this compound and its derivatives that have a higher atom economy, for example, through catalytic additions rather than stoichiometric reactions. nwnu.edu.cn

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical methods. acs.org Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and can exhibit exceptional chemo-, regio-, and stereoselectivity. acs.orggoogle.com The application of biocatalysts in the synthesis of chiral alcohols from β-keto esters, a reaction class relevant to this compound, has been demonstrated to be highly efficient and sustainable. psu.eduacs.org

Flow Chemistry: Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages in terms of safety, efficiency, and scalability. mdpi.comgoogle.com This technology allows for precise control over reaction parameters, leading to higher yields and purities. The integration of flow chemistry with other green technologies, such as biocatalysis and microwave irradiation, is a promising area for future development in the synthesis of fine chemicals. umb.eduucl.ac.uk

Exploration of New Reaction Manifolds and Bio-inspired Transformations

Beyond optimizing existing reactions, researchers are actively exploring new reaction pathways and bio-inspired strategies to expand the synthetic utility of this compound.

Novel Reaction Discovery: The unique combination of functional groups in this compound makes it a candidate for discovering new chemical transformations. This includes exploring its reactivity in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, and in cycloaddition reactions to construct novel ring systems. researchgate.netbris.ac.uk The development of new reagents and catalysts can unlock unprecedented reaction pathways. mdpi.com

Bio-inspired Synthesis: Nature provides a rich source of inspiration for the development of new synthetic strategies. researchgate.net Bio-inspired approaches aim to mimic the efficiency and selectivity of enzymatic reactions to synthesize complex molecules. This could involve designing synthetic catalysts that mimic the active site of an enzyme or using cascade reactions that resemble biosynthetic pathways. The synthesis of complex natural products often involves key steps that could be adapted for the transformation of versatile building blocks like this compound.

Q & A

Q. What are common synthetic routes for Ethyl 2-(acetyloxy)-3-oxobutanoate in academic research?

this compound is typically synthesized via condensation or acetylation reactions. A standard approach involves reacting ethyl acetoacetate derivatives with acetylating agents under controlled conditions. For example, analogous compounds like ethyl 2-(arylhydrazono)-3-oxobutanoates are prepared by coupling α-bromo ketones with ethyl acetoacetate, achieving yields between 37.2% and 83.8% depending on substituent effects and reaction optimization .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • 1H/13C NMR : Identifies functional groups (e.g., acetyloxy protons at δ ~2.10 ppm, ester carbonyl at ~170 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for acetyl and ketone groups).
  • HRMS : Validates molecular weight (e.g., [M+Na]+ peaks for derivatives like C₁₂H₁₃ClN₂NaO₃+ at m/z 291.0518) .

Q. How is purity ensured during the synthesis of this compound derivatives?

Recrystallization (e.g., ethanol or ethyl acetate/hexane mixtures) and column chromatography (silica gel, gradient elution) are standard. For instance, derivatives like ethyl 4-(2-phthalimidoethoxy)-3-oxobutanoate achieve >95% purity via recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Variables include:

  • Solvent choice : Ethanol or THF enhances solubility of intermediates.
  • Catalysts : Hydroxylamine hydrochloride improves cyclization efficiency.
  • Temperature : Reflux conditions (e.g., 80°C) increase reaction rates. Substituent electronic effects (e.g., electron-withdrawing groups) reduce steric hindrance, as seen in furan-2-yl derivatives achieving 76.4% yield .

Q. How do crystallographic methods like SHELX assist in resolving structural ambiguities?

SHELX refines X-ray diffraction data to determine bond lengths, angles, and packing. For example, monoclinic systems (space group P2₁/c) with cell parameters a = 6.8072 Å and β = 90.921° reveal hydrogen-bonded chains along the c-axis, critical for confirming stereochemistry .

Q. What factors contribute to data discrepancies in synthesis and analysis?

Key variables include:

  • Reaction stoichiometry : Excess acetylating agents may form byproducts.
  • Crystallographic refinement : SHELX vs. other software (e.g., Olex2) may yield slight variations in bond angles.
  • Spectroscopic calibration : Solvent impurities or magnetic field instability can shift NMR peaks .

Q. How can computational chemistry predict reactivity in novel reactions?

Density Functional Theory (DFT) models reaction pathways, predicting intermediates and transition states. For hydrazono derivatives, computed NMR shifts (e.g., δ 2.60 for CH₃ groups) align with experimental data, guiding synthetic design .

Methodological Considerations

  • Experimental Design : Use blocking groups (e.g., phthalimide) to protect reactive sites during multi-step syntheses .
  • Data Contradiction Analysis : Cross-validate NMR and X-ray results to resolve structural ambiguities (e.g., Z/E isomerism in hydrazone derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.